molecular formula C9H21ClN2O2S B11859194 N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride

N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride

Katalognummer: B11859194
Molekulargewicht: 256.79 g/mol
InChI-Schlüssel: JAGUBIFBIJMLCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride is a chemical compound with a molecular formula of C9H20ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with methylating agents and sulfonamide derivatives. One common method includes the reaction of piperidine with methyl iodide to form N-methylpiperidine, followed by the reaction with propane-1-sulfonyl chloride to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1-sulfonamide
  • N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide

Uniqueness

N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom and a propane-1-sulfonamide moiety. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H21ClN2O2S

Molekulargewicht

256.79 g/mol

IUPAC-Name

N-methyl-N-piperidin-4-ylpropane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-3-8-14(12,13)11(2)9-4-6-10-7-5-9;/h9-10H,3-8H2,1-2H3;1H

InChI-Schlüssel

JAGUBIFBIJMLCW-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)(=O)N(C)C1CCNCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.